Superior Inhibitory Potency Against Oseltamivir-Resistant H5N1-H274Y Mutant Compared to Oseltamivir Carboxylate
Neuraminidase-IN-20 exhibits an IC50 of 0.44 μM (440 nM) against the H5N1-H274Y mutant neuraminidase [1]. In contrast, oseltamivir carboxylate (OSC), the active metabolite of the frontline antiviral oseltamivir, shows an IC50 of 6095 nM against the same mutant enzyme in comparable fluorescence-based MUNANA assays . This represents an approximate 14-fold improvement in potency for Neuraminidase-IN-20.
| Evidence Dimension | Inhibitory potency (IC50) against H5N1-H274Y mutant neuraminidase |
|---|---|
| Target Compound Data | 0.44 μM (440 nM) |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC) IC50 = 6095 nM (6.095 μM) |
| Quantified Difference | Neuraminidase-IN-20 is approximately 13.9-fold more potent |
| Conditions | Fluorescence-based MUNANA neuraminidase inhibition assay; enzyme source: recombinant H5N1-H274Y NA |
Why This Matters
This potency advantage directly addresses the clinical need for effective inhibitors against oseltamivir-resistant H5N1 strains, making Neuraminidase-IN-20 a critical tool for resistance research.
- [1] TargetMol. Neuraminidase-IN-20 (Compound 5i) Product Information. Available at: https://www.targetmol.cn/compound/neuraminidase_in_20 View Source
